

Characterization of 3-Deoxyzinnolide: A Spectroscopic and Spectrometric Guide

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Compound of Interest

Compound Name: 3-Deoxyzinnolide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of **3-Deoxyzinnolide**, a derivative of the natural product Zinnolide. While specific experimental data for **3-Deoxyzinnolide** is not publicly available, this document presents a detailed framework based on established spectroscopic and spectrometric techniques for natural product analysis. The data herein is hypothetical but representative, designed to illustrate the expected results and their interpretation.

Introduction to 3-Deoxyzinnolide

3-Deoxyzinnolide is a structural analog of Zinnolide, a metabolite isolated from various fungal species. The absence of the hydroxyl group at the C-3 position in **3-Deoxyzinnolide** is expected to alter its chemical and biological properties, making its unambiguous characterization a critical step in any research or development endeavor. This guide outlines the essential nuclear magnetic resonance (NMR) and mass spectrometry (MS) experiments, along with detailed protocols, to confirm its structure.

Spectroscopic Data for Structural Elucidation

The following tables summarize the hypothetical, yet expected, quantitative NMR and MS data for **3-Deoxyzinnolide**.

¹H NMR Data

Table 1: Hypothetical ¹H NMR Spectroscopic Data for **3-Deoxyzinnolide** (500 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
3	2.95	d	16.5	1H
3	2.70	d	16.5	1H
5	7.20	s	-	1H
7	6.80	s	-	1H
9 (CH ₃)	2.30	s	-	3H
10 (OCH ₃)	3.90	s	-	3H
1' (CH ₂)	4.60	d	7.0	2H
2' (=CH)	5.40	t	7.0	1H
4' (CH ₃)	1.80	s	-	3H
5' (CH ₃)	1.75	s	-	3H

¹³C NMR Data

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for **3-Deoxyzinnolide** (125 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)
1 (C=O)	170.5
3 (CH ₂)	35.0
3a (C)	145.0
4 (C)	160.0
5 (CH)	115.0
6 (C)	140.0
7 (CH)	110.0
7a (C)	125.0
8 (C)	120.0
9 (CH ₃)	20.0
10 (OCH ₃)	56.0
1' (CH ₂)	65.0
2' (CH)	122.0
3' (C)	138.0
4' (CH ₃)	25.5
5' (CH ₃)	18.0

Mass Spectrometry Data

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for **3-Deoxyzinnolide**

Ionization Mode	Adduct	Calculated m/z	Observed m/z
ESI+	[M+H] ⁺	275.1283	275.1280
ESI+	[M+Na] ⁺	297.1103	297.1100

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **3-Deoxyzinnolide** in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: 500 MHz NMR spectrometer.

- ^1H NMR:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 3.28 s
- Spectral Width: 12 ppm

- ^{13}C NMR:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.09 s

- Spectral Width: 240 ppm
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters are to be used, with optimization of mixing times and delays as necessary to obtain clear correlations.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

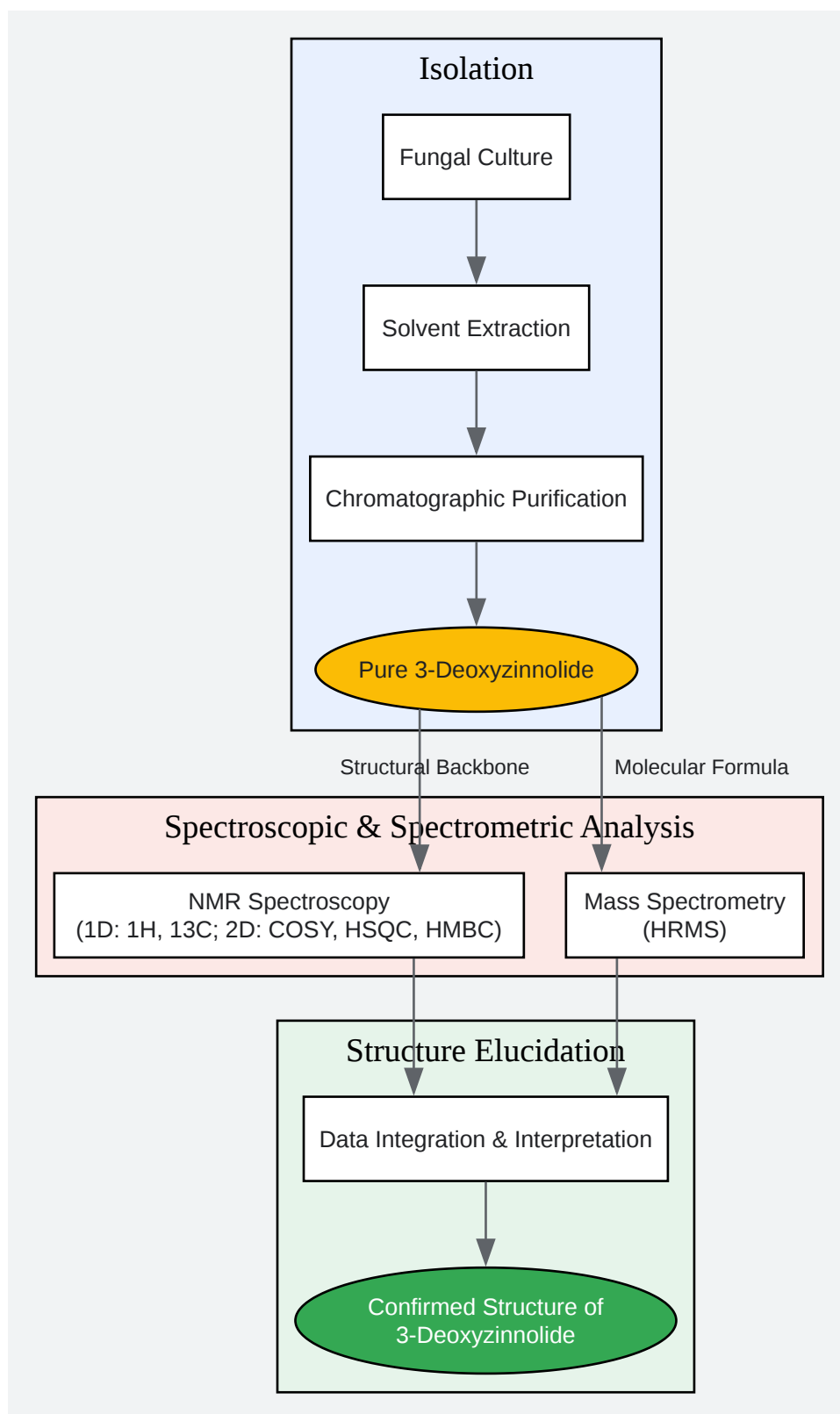
- Prepare a stock solution of purified **3-Deoxyzinnolide** in methanol at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 10 µg/mL with methanol/water (1:1 v/v) containing 0.1% formic acid for positive ion mode analysis.

Instrumentation and Parameters:

- Mass Spectrometer: Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI).
- Mode: Positive.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Mass Range: m/z 50-1000.
- Acquisition Mode: Centroid.

Visualization of Workflows and Structural Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the characterization of **3-Deoxyzinnolide**.



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Caption: General workflow for the isolation and characterization of **3-Deoxyzinnolide**.

Caption: Key HMBC correlations for assembling the **3-Deoxyzinnolide** structure.

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